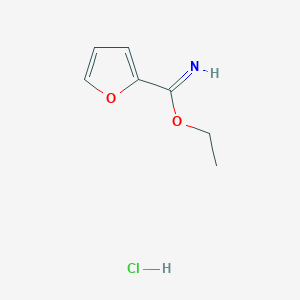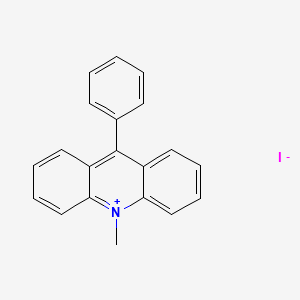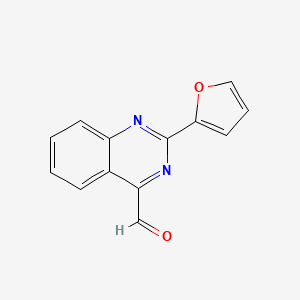
2-(Furan-2-yl)quinazoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)quinazoline-4-carbaldehyde is an organic compound that belongs to the class of quinazoline derivatives It features a quinazoline core substituted with a furan ring at the 2-position and an aldehyde group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)quinazoline-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with DMF and POCl3 to form furan-2-carbaldehyde . This intermediate can then be coupled with 2-aminobenzamide in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)quinazoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Furan-2-yl)quinazoline-4-carboxylic acid.
Reduction: 2-(Furan-2-yl)quinazoline-4-methanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)quinazoline-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)quinazoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-4-carbaldehyde: Lacks the furan ring, which may result in different chemical and biological properties.
2-(Furan-2-yl)benzaldehyde:
2-(Furan-2-yl)quinazoline: Lacks the aldehyde group, which may influence its chemical behavior and biological activity.
Uniqueness
2-(Furan-2-yl)quinazoline-4-carbaldehyde is unique due to the presence of both the furan ring and the aldehyde group on the quinazoline core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
55276-56-7 |
|---|---|
Fórmula molecular |
C13H8N2O2 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(furan-2-yl)quinazoline-4-carbaldehyde |
InChI |
InChI=1S/C13H8N2O2/c16-8-11-9-4-1-2-5-10(9)14-13(15-11)12-6-3-7-17-12/h1-8H |
Clave InChI |
QPLGYBIMGXQHNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
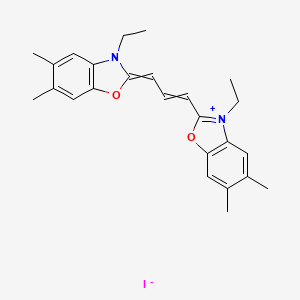
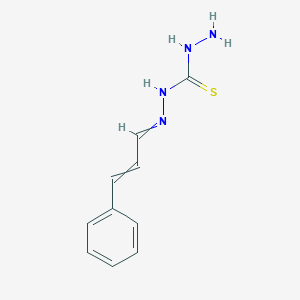

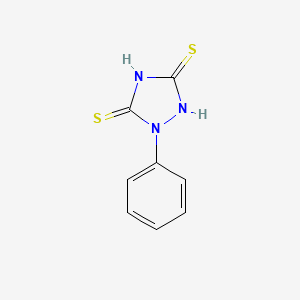
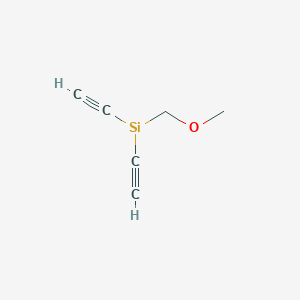
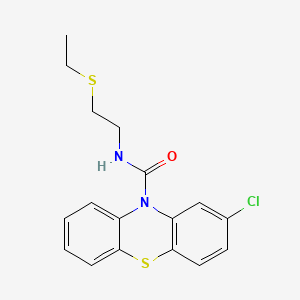
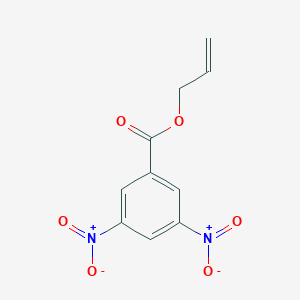
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

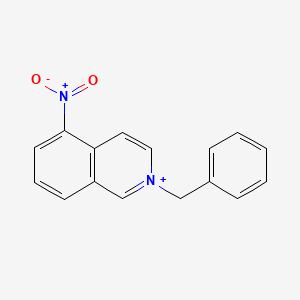
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
